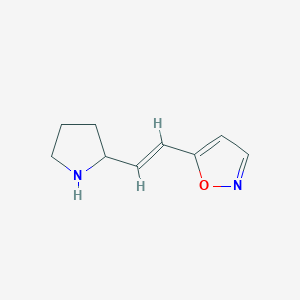

(E)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole

Description

Contextualization within Pyrrolidine (B122466) and Isoxazole (B147169) Heterocyclic Chemistry

The foundational importance of (E)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole can be understood by examining its core heterocyclic components.

The pyrrolidine ring , a five-membered saturated nitrogen heterocycle, is a highly valued scaffold in pharmaceutical sciences. nih.govfrontiersin.org Its significance is highlighted by its presence in numerous natural products and drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Unlike flat, aromatic rings, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional space. nih.govresearchgate.net This structural complexity and the presence of stereogenic centers are crucial for creating molecules that can bind with high specificity to biological targets like proteins and enzymes. nih.govresearchgate.net

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. ijpca.orgnih.gov This moiety is a key component in a wide range of pharmacologically active compounds, demonstrating properties such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.netrsc.orgnih.gov The isoxazole ring is electron-rich and can participate in hydrogen bonding, which is favorable for interactions with biological macromolecules. researchgate.net Its unique electronic structure and the reactivity of its N-O bond also make it a versatile intermediate in organic synthesis. nih.gov

The combination of pyrrolidine and isoxazole rings into a single molecular entity is a deliberate design strategy. This approach aims to leverage the complementary properties of each ring system: the three-dimensional structural diversity and basic nitrogen center of the pyrrolidine, and the aromatic, electron-rich nature and diverse biological profile of the isoxazole. researchgate.netnih.gov

Table 1: Comparative Properties of Pyrrolidine and Isoxazole Scaffolds

| Feature | Pyrrolidine Ring | Isoxazole Ring |

|---|---|---|

| Structure | Saturated, non-planar (sp³ hybridized) | Aromatic, planar (sp² hybridized) |

| Key Atoms | One nitrogen atom | One nitrogen and one oxygen atom (1,2-position) |

| Primary Role in Drug Design | Provides 3D complexity, stereochemical diversity, and a basic center for interactions. nih.govresearchgate.net | Acts as a versatile pharmacophore with a broad range of biological activities and hydrogen bonding capabilities. ijpca.orgresearchgate.net |

| Presence in Marketed Drugs | Found in numerous FDA-approved drugs. nih.govfrontiersin.org | Core of drugs like Valdecoxib, Leflunomide, and various antibiotics. ijpca.orgresearchgate.net |

Significance of Vinyl Linkages in Biologically Relevant Chemical Scaffolds

The vinyl linker in this specific compound offers several key advantages:

Structural Rigidity: The double bond introduces conformational rigidity, limiting the rotational freedom between the pyrrolidine and isoxazole rings. This results in a more defined molecular shape, which can be crucial for precise binding to a biological target.

Stereochemistry: The "(E)" designation specifies the stereochemistry of the vinyl group, indicating that the substituents are on opposite sides of the double bond. This fixed geometry is vital for determining how the molecule presents its functional groups for interaction with a receptor or enzyme active site.

Electronic Properties: As an α,β-unsaturated system, the vinyl group can influence the electronic properties of the entire molecule and may participate in specific biological interactions, such as Michael additions. nih.gov

Synthetic Handle: The vinyl group is a versatile functional group in organic synthesis, allowing for further chemical modifications and the creation of analogues for structure-activity relationship (SAR) studies.

In essence, the vinyl linker acts as a crucial bridge that maintains a specific spatial and electronic relationship between the two key heterocyclic pharmacophores, a fundamental aspect in the rational design of new therapeutic agents. acs.org

Overview of Research Trajectories for Related Isoxazole-Pyrrolidine Architectures

The strategic combination of isoxazole and pyrrolidine rings is an active area of research, with studies exploring various molecular architectures to target a range of diseases. These investigations underscore the potential of combining these two scaffolds.

One prominent research direction involves the development of kinase inhibitors. For instance, researchers have modified 3,4-diaryl-isoxazole-based inhibitors of protein kinase CK1 by attaching chiral pyrrolidine scaffolds. nih.govnih.gov In this work, the pyrrolidine moiety was designed to extend into the ribose pocket of the ATP binding site, aiming to enhance potency and selectivity. nih.govnih.gov This highlights a strategy where the isoxazole acts as the core pharmacophore and the pyrrolidine is used to probe specific sub-pockets of the target enzyme. nih.gov

Another area of exploration is in the field of neuroscience. Studies have reported on isoxazoline (B3343090) derivatives (a related, partially saturated version of isoxazole) that are substituted with a pyrrolidinyl group. One such compound was found to be a potent and selective agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs), which are important targets in research for conditions like Alzheimer's disease.

The synthesis of fused systems, where the two rings share atoms, is also a significant research trajectory. The creation of complex structures like isoxazolo[5,4-b]pyridines and isoxazolo[5,4-d]isoxazoles demonstrates the versatility of these building blocks in constructing novel, rigid molecular frameworks with potential biological activity. nih.govresearchgate.net These examples collectively show that the fusion of pyrrolidine and isoxazole motifs is a productive strategy in medicinal chemistry, leading to the discovery of novel compounds with specific and potent biological actions.

Table 2: Examples of Research on Isoxazole-Pyrrolidine Architectures

| Compound Class | Target/Application Area | Research Finding |

|---|---|---|

| Diaryl-isoxazoles with pyrrolidine scaffolds | Protein Kinase CK1 Inhibition | Chiral pyrrolidine scaffolds were used to extend the pharmacophore into the ATP binding site, leading to potent and selective inhibitors. nih.govnih.gov |

| Isoxazoline-pyrrolobenzodiazepine conjugates | Anticancer Agents | The combination of these moieties has been explored to develop novel compounds with potential anticancer properties. nih.gov |

| Isoxazolo[5,4-b]pyridine derivatives | Antitumor Activity | Unsubstituted isoxazolo[5,4-b]pyridines, synthesized from 5-amino-3-methylisoxazole, have shown high antitumor activity in preclinical models. researchgate.net |

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

5-[(E)-2-pyrrolidin-2-ylethenyl]-1,2-oxazole |

InChI |

InChI=1S/C9H12N2O/c1-2-8(10-6-1)3-4-9-5-7-11-12-9/h3-5,7-8,10H,1-2,6H2/b4-3+ |

InChI Key |

FYHDVIIKKLEKMZ-ONEGZZNKSA-N |

Isomeric SMILES |

C1CC(NC1)/C=C/C2=CC=NO2 |

Canonical SMILES |

C1CC(NC1)C=CC2=CC=NO2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E 5 2 Pyrrolidin 2 Yl Vinyl Isoxazole and Its Structural Analogs

Strategies for Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring can be achieved through several robust synthetic pathways. These methods range from classical cycloaddition reactions to modern metal-catalyzed processes, each offering distinct advantages in terms of substrate scope, efficiency, and control over selectivity.

1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides with Alkenes and Alkynes

The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkene or alkyne) is one of the most fundamental and widely utilized methods for constructing isoxazole and isoxazoline (B3343090) rings. nih.govchem-station.com This reaction forms a five-membered heterocycle in a single, often highly efficient, step. When an alkene is used as the dipolarophile, the initial product is a 4,5-dihydroisoxazole (isoxazoline), which can be subsequently oxidized to the aromatic isoxazole. Using an alkyne directly yields the isoxazole. chem-station.com

For the synthesis of structural analogs of the target compound, a key dipolarophile is an N-protected 2-vinylpyrrolidine, such as (S)-N-Boc-2-vinylpyrrolidine. The reaction of this chiral alkene with a nitrile oxide (R-CNO) provides a direct route to enantiopure isoxazoline-pyrrolidine hybrids. mdpi.com These hybrids are direct precursors to the target structure, requiring a subsequent step to introduce the vinyl group's double bond, for instance through an elimination reaction.

Table 1: Overview of 1,3-Dipolar Cycloaddition for Isoxazole/Isoxazoline Synthesis This table is interactive. You can sort and filter the data.

| Dipole | Dipolarophile | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Nitrile Oxide (R-CNO) | Alkene | Isoxazoline | Versatile; forms precursor to isoxazole. | chem-station.com |

| Nitrile Oxide (R-CNO) | Alkyne | Isoxazole | Direct formation of the aromatic ring. | nih.gov |

| Nitrile Oxide (R-CNO) | (S)-N-Boc-2-vinylpyrrolidine | Chiral Isoxazoline-pyrrolidine hybrid | High regio- and stereoselectivity. | mdpi.com |

| Nitrile Oxide (R-CNO) | Vinyl-substituted boronate esters | Substituted Isoxazole | Allows for post-cycloaddition functionalization. |

Nitrile oxides are highly reactive and prone to dimerization into furoxans. chem-station.com To circumvent this, they are almost universally generated in situ in the presence of the dipolarophile. The most common and practical method for this is the oxidation of aldoximes (R-CH=NOH). rsc.org

Various oxidizing agents can be employed for this transformation. The classical approach involves the dehydrochlorination of hydroximoyl chlorides (generated from aldoximes and chlorine). More contemporary and milder methods utilize reagents such as sodium hypochlorite (B82951) (NaOCl) or hypervalent iodine compounds. rsc.orgmdpi.com For instance, a green chemistry approach using NaCl and Oxone for the oxidation of a wide range of aldoximes has been developed, which proceeds efficiently at room temperature without generating organic byproducts from the oxidant. rsc.org

Table 2: Reagents for In Situ Generation of Nitrile Oxides from Aldoximes This table is interactive. You can sort and filter the data.

| Reagent(s) | Aldoxime Scope | Conditions | Advantages | Reference |

|---|---|---|---|---|

| N-Chlorosuccinimide (NCS), Base | Aromatic, Aliphatic | Mild | Readily available reagents. | |

| Sodium Hypochlorite (NaOCl), Et3N | Aromatic, Aliphatic | Aqueous or biphasic | Inexpensive, conventional method. | rsc.org |

| Hypervalent Iodine (III) Species | Aliphatic, Aromatic | Catalytic, mild | Low toxicity, high efficiency. | mdpi.com |

| NaCl, Oxone | Aliphatic, Aromatic, Alkenyl | Aqueous, Room Temp | Green protocol, broad scope. | rsc.org |

The control of regiochemistry and stereochemistry is paramount in the synthesis of complex molecules. In the context of synthesizing 5-substituted isoxazoles like the target compound, these factors are critical.

Regioselectivity: The cycloaddition of nitrile oxides to monosubstituted alkenes, such as 2-vinylpyrrolidine, proceeds with high regioselectivity. The reaction predominantly yields the 5-substituted isoxazoline regioisomer. mdpi.comnih.gov This outcome is governed by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole is dominant. Both electronic and steric factors favor the formation of the 5-substituted product. mdpi.com

Stereoselectivity: When the dipolarophile is chiral, as is the case with (S)-N-Boc-2-vinylpyrrolidine, the existing stereocenter can effectively direct the facial approach of the nitrile oxide. mdpi.com This substrate-controlled diastereoselectivity leads to the formation of specific diastereomers of the isoxazoline product. The stereochemical course is often dictated by minimizing steric hindrance in the transition state, where the bulky N-Boc-pyrrolidine group shields one face of the double bond, guiding the cycloaddition to the opposite face. mdpi.comnih.gov This principle allows for the synthesis of isoxazoline-pyrrolidine hybrids with a defined relative and absolute stereochemistry. mdpi.com

Oxidative Cyclization Approaches

Beyond cycloaddition, oxidative cyclization methods provide alternative routes to the isoxazole core. A notable strategy involves a one-pot sequence starting from propargylamines. nih.govorganic-chemistry.org This method consists of the oxidation of the propargylamine (B41283) to an oxime intermediate, which then undergoes a copper-mediated intramolecular cyclization to furnish the isoxazole ring. This approach offers high functional group compatibility and provides a regiospecific route to 5-substituted and 3,5-disubstituted isoxazoles. organic-chemistry.org

Another powerful technique is the intramolecular oxidative cycloaddition of alkene- or alkyne-tethered aldoximes. mdpi.com This reaction can be catalyzed efficiently by hypervalent iodine(III) species, which act as the oxidant to generate the nitrile oxide in situ. The subsequent intramolecular [3+2] cycloaddition proceeds to form fused polycyclic isoxazole derivatives in high yields. mdpi.com

Metal-Catalyzed Synthetic Routes

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including isoxazoles. Palladium, in particular, has been extensively used due to its versatility and high catalytic activity.

Palladium catalysts are instrumental in constructing highly substituted isoxazoles that may be difficult to access through traditional methods. nih.gov A prominent strategy involves the electrophilic cyclization of Z-O-methyl oximes derived from 2-alkyn-1-ones. This reaction, often induced by an electrophile like ICl, produces 4-iodoisoxazoles. nih.gov These halogenated isoxazoles are versatile intermediates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at the C4 position. nih.govnih.gov

Furthermore, palladium catalysts enable sequential, multi-component syntheses. For example, a four-component reaction concatenating a Sonogashira coupling, cyclocondensation with hydroxylamine (B1172632), and a subsequent Suzuki coupling can be performed in a one-pot fashion to generate complex biaryl-substituted isoxazoles. mdpi.com Palladium(II)-catalyzed C-H activation and annulation cascades also represent a modern approach for the facile construction of fused isoxazole-phthalimide motifs from simple precursors. rsc.org

Table 3: Selected Palladium-Catalyzed Reactions for Isoxazole Synthesis & Functionalization This table is interactive. You can sort and filter the data.

| Reaction Type | Key Intermediate(s) | Purpose | Key Features | Reference(s) |

|---|---|---|---|---|

| Suzuki Coupling | 4-Iodoisoxazole, Boronic Acid | C4-Arylation | Broad substrate scope, functional group tolerance. | nih.govnih.gov |

| Sonogashira Coupling | 4-Iodoisoxazole, Terminal Alkyne | C4-Alkynylation | Introduces alkyne functionality for further modification. | nih.gov |

| Heck Coupling | 4-Iodoisoxazole, Alkene | C4-Vinylation | Forms C-C bonds with alkenes. | nih.gov |

| C-H Activation/Annulation | Alkynyl-oxime ethers, Maleimides | Fused Ring Construction | High atom economy, builds complex polycycles. | rsc.org |

| Sequential Catalysis | Aroyl chloride, Alkyne, Boronic Acid | Multi-component Synthesis | One-pot synthesis of highly substituted isoxazoles. | mdpi.com |

Copper-Catalyzed Cycloadditions

Copper-catalyzed reactions, particularly [3+2] cycloadditions, are a cornerstone for the synthesis of the isoxazole ring. acs.orgeresearchco.com This methodology typically involves the reaction of a nitrile oxide with an alkyne, where the copper(I) catalyst plays a crucial role in achieving high regioselectivity and efficiency. eresearchco.commdpi.com The reaction provides a direct route to 3,5-disubstituted isoxazoles. nih.gov

A novel three-component reaction has been developed utilizing a copper-catalyzed cascade cyclization. acs.org This process involves the in situ generation of nitrile oxides from the coupling of a copper carbene and a nitroso radical, which then react with alkynes. acs.org This one-pot synthesis is highly regioselective and efficient for constructing the isoxazole core. acs.org Different copper sources, including copper(II) acetate (B1210297) and copper iodide, have been shown to be effective catalysts. nih.govacs.org For instance, Cu(II)-catalyzed [4+2]-cycloadditions between Cu–benzopyryliums and substituted isoxazoles have also been explored, demonstrating the versatility of copper catalysts in heterocyclic synthesis. acs.org

| Catalyst System | Reactants | Product Type | Key Features |

| Copper(I) | Nitrile Oxides + Terminal Alkynes | 3,5-Disubstituted Isoxazoles | High regioselectivity, common application in click chemistry. eresearchco.commdpi.com |

| Copper Catalyst | Diazo Compounds + tert-Butyl Nitrite (B80452) + Alkynes | 3,5-Disubstituted Isoxazoles | One-pot, three-component cascade cyclization. acs.org |

| Cu(OAc)₂ | 2-Alkynylbenzaldehydes + Isoxazoles | α-Carbonylnaphthalene Derivatives | [4+2] cycloaddition with regioselectivity on C(3,4)-carbons of isoxazoles. acs.org |

| CuI | Propargyl-substituted dihydroisoindolin-1-one + Arylnitrile oxides | 3,5-Disubstituted Isoxazoles | Good yields and shorter reaction times compared to Ag₂CO₃. nih.gov |

Metal-Free Synthetic Methodologies

While metal-catalyzed reactions are efficient, the development of metal-free alternatives is a significant goal in green chemistry to avoid issues of cost, toxicity, and contamination of the final product. rsc.org The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene remains the most prevalent method for isoxazole synthesis, and several metal-free approaches have been established to facilitate this transformation. nih.gov

These methods often focus on the in situ generation of the crucial nitrile oxide intermediate from precursors like aldoximes without the need for a metal catalyst. researchgate.net For example, the use of N-chlorosuccinimide (NCS) can generate a hydroximinoyl chloride, which then eliminates HCl to form the nitrile oxide. researchgate.net Other strategies involve using reagents like tert-butyl nitrite (TBN) as a nitrogen source in reactions with 2-methylquinoline (B7769805) derivatives and alkynes. researchgate.net These protocols are advantageous as they often proceed under mild conditions and tolerate a wide range of functional groups. nih.gov

| Method | Precursors | Key Reagents | Product |

| 1,3-Dipolar Cycloaddition | Aldoximes + Alkynes/Alkenes | N-Chlorosuccinimide (NCS), DBU | 3,5-Disubstituted Isoxazoles/Isoxazolines researchgate.net |

| Cascade Reaction | α-Azido acrylates + Aromatic oximes | None (thermal) | 3,4,5-Trisubstituted Isoxazoles organic-chemistry.org |

| Annulation Reaction | 2-Methylquinoline derivatives + Alkynes | tert-Butyl Nitrite (TBN) | Isoxazole derivatives researchgate.net |

| Csp³-H Functionalization | Ketones + Alkynes/Alkenes | tert-Butyl Nitrite (TBN) | Isoxazole/Isoxazoline derivatives organic-chemistry.org |

Synthesis in Non-Conventional Media (e.g., Deep Eutectic Solvents)

The use of non-conventional media, such as Deep Eutectic Solvents (DES), has emerged as a sustainable approach to organic synthesis. DES are mixtures of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) that have a lower melting point than their individual components. researchgate.net They are often biodegradable, non-toxic, and inexpensive. connectjournals.com

The synthesis of 3,5-disubstituted isoxazoles and isoxazolines has been successfully achieved in a one-pot, three-step reaction using a choline (B1196258) chloride:urea DES. acs.orgcore.ac.uk This procedure starts from an aldehyde, which is converted to an oxime, then to a hydroximinoyl chloride, and finally undergoes a 1,3-dipolar cycloaddition with an alkyne or alkene. core.ac.uk The DES medium was found to be essential for the reaction to proceed and could be recycled multiple times without a significant drop in yield. acs.orgcore.ac.uk The hydrogen-bond donating characteristic of solvents like choline chloride:glycerol can accelerate reaction rates. connectjournals.com

| Deep Eutectic Solvent (DES) | Reaction Type | Reactants | Yield |

| Choline chloride:Urea (1:2) | One-pot, three-step cycloaddition | Aldehydes, Hydroxylamine, NCS, Alkynes | Good to excellent acs.orgcore.ac.uk |

| Choline chloride:Glycerol (1:2) | Cyclization | Pyrazole aldehyde oximes, NCS, Propargyl alcohol | 85% connectjournals.com |

| Choline chloride-based | 1,3-Dipolar Cycloaddition | Aldehydes, Phenyl acetylene, Hydroxylamine hydrochloride | Not specified researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions. nveo.orgabap.co.in The application of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. organic-chemistry.orgresearchgate.net This technique is considered a green chemistry protocol as it improves energy efficiency. abap.co.in

The synthesis of isoxazole derivatives has been significantly improved using this technology. For instance, a one-pot, three-component Sonogashira coupling-cycloaddition sequence to produce 3,4,5-substituted isoxazoles saw reaction times drop from days to just 30 minutes under microwave irradiation. organic-chemistry.org Similarly, the reaction of chalcones with hydroxylamine hydrochloride, which requires 6-8 hours with conventional heating, can be completed in 6-10 minutes under microwave conditions with improved yields. researchgate.net This rapid and uniform heating minimizes the formation of byproducts and provides cleaner reaction profiles. nveo.orgnih.gov

| Reaction | Reactants | Conditions | Reaction Time | Yield |

| Sonogashira coupling-cycloaddition | Acid chlorides, Terminal alkynes, Hydroximinoyl chlorides | Microwave irradiation | 30 minutes | Moderate to good organic-chemistry.org |

| Cyclocondensation | Chalcones, Hydroxylamine hydrochloride | Microwave irradiation | 6-10 minutes | 67-82% researchgate.net |

| Cycloaddition | Chalcones, Hydroxylamine hydrochloride | Microwave irradiation (210 W) | 10-15 minutes | High abap.co.in |

| 1,3-Dipolar Cycloaddition | 3-substituted phenyl-5-((prop-2-yn-1-yloxy))methyl)isoxazoles, (Z)-2-chloro-N-hydroxynicotinimidoyl chloride | Microwave irradiation, catalyst-free | Not specified | 31-92% nih.gov |

Methodologies for Pyrrolidine (B122466) Ring Construction and Functionalization

The pyrrolidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. nih.gov Its synthesis, particularly with stereocontrol, is of paramount importance for creating structurally defined molecules.

Stereocontrolled Approaches to Substituted Pyrrolidines

Achieving stereocontrol in the synthesis of substituted pyrrolidines is a significant challenge. Various strategies have been developed to address this, including diastereoselective and enantioselective 1,3-dipolar cycloadditions. acs.org These reactions can generate up to four stereogenic centers in a single step. acs.org

One effective method involves the [3+2] cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides. acs.org The use of a silver carbonate catalyst allows for the highly diastereoselective synthesis of densely substituted proline derivatives. The chirality of the N-tert-butanesulfinyl group directs the absolute configuration of the final pyrrolidine product. acs.org Another powerful approach utilizes biocatalysis. Transaminases have been employed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excesses for both enantiomers. acs.org Organocatalysis, using commercially available catalysts like tetramisole, has also been used in telescoped olefination/asymmetric functionalization approaches to yield disubstituted pyrrolidines with excellent diastereoselectivity and enantioselectivity. nih.gov

| Method | Key Reagents/Catalysts | Product Features | Reference |

| 1,3-Dipolar Cycloaddition | Chiral N-tert-butanesulfinylazadienes, Azomethine ylides, Ag₂CO₃ | Densely substituted pyrrolidines; up to four stereocenters; high diastereoselectivity. | acs.org |

| Biocatalytic Cyclization | Transaminases, ω-chloroketones | Enantiopure 2-substituted pyrrolidines; >99.5% ee. | acs.org |

| Organocatalytic Functionalization | Tetramisole | Disubstituted pyrrolidines; dr up to 99:1, up to 99% ee. | nih.gov |

| Cyclization of Acyclic Precursors | NaH in DMF | Enantioselective synthesis of Boc-protected pyrrolidines. | mdpi.com |

Divergent Synthesis of Spirocyclic Pyrrolidines from Isoxazolines

Divergent synthesis provides an efficient pathway to create a library of structurally related compounds from a common intermediate. A notable strategy involves using the isoxazoline ring as a precursor for the construction of spirocyclic pyrrolidines. nih.gov Spirocycles are important three-dimensional structures frequently found in natural products and pharmaceuticals. nih.gov

An efficient three-step sequence has been developed to access 1-azaspiro researchgate.netresearchgate.netnonanes, a class of spirocyclic pyrrolidines. nih.gov The process begins with a [3+2]-cycloaddition to form an isoxazoline, which is then functionalized. The key step is a reductive cleavage of the isoxazoline N-O bond, which initiates a Horner–Wadsworth–Emmons cascade to facilitate spirocyclization. nih.gov This modular approach allows for variation at multiple points in the synthesis, enabling the construction of a diverse family of densely functionalized spirocyclic pyrrolidines. nih.gov In another approach, a heterogeneous iridium-complex-catalyzed N–O-cleaving rearrangement/cyclization of 2,3-dihydroisoxazoles with alkenes has been shown to provide divergent access to substituted pyrrolidines, pyrroles, and carbazoles. acs.org

| Reaction Sequence | Key Transformation | Precursor | Product |

| Three-step modular synthesis | Reductive cleavage/Horner–Wadsworth–Emmons cascade | Isoxazolines bearing a distal β-ketophosphonate | 1-Azaspiro researchgate.netresearchgate.netnonanes nih.gov |

| Iridium-catalyzed rearrangement | N–O-cleaving rearrangement/cyclization | 2,3-Dihydroisoxazoles and alkenes | Substituted pyrrolidines, pyrroles, and carbazoles acs.org |

Incorporation of Pyrrolidine Fragments into Hybrid Materials

The integration of pyrrolidine units into the framework of hybrid organic-inorganic materials has been explored as a strategy to create novel catalysts and functional materials. nih.govrsc.org A prominent method involves the synthesis of chiral mesoporous hybrid materials where pyrrolidine units are part of a siliceous framework. nih.gov This is achieved by preparing a specific bis-silylated precursor containing the pyrrolidine-type chiral organic linker between reactive siloxane terminal groups. nih.gov

A fluoride (B91410) sol-gel methodology, conducted under mild conditions and without the need for complex structural directing agents, facilitates the generation of a mesoporous architecture. rsc.org This process ensures a homogeneous distribution of the active chiral pyrrolidine moieties throughout the material's network. rsc.org Characterization using techniques such as 29Si solid-state NMR confirms the effective integration of the pyrrolidine fragments into the final hybrid solid. nih.gov The resulting materials have demonstrated excellent performance as asymmetric heterogeneous and recyclable catalysts, particularly in enantioselective Michael additions. rsc.org The catalytic activity of such "pyrrolidine type" fragments within mesoporous silica (B1680970) supports has also been leveraged for various base-catalyzed condensation reactions, highlighting the versatility of these hybrid systems in the production of fine chemicals. researchgate.net

| Material Type | Synthesis Method | Pyrrolidine Precursor | Application |

| Chiral Mesoporous Hybrid Silica | Fluoride sol-gel | Bis-silylated pyrrolidine | Asymmetric heterogeneous catalysis |

| Pyrrolidine-functionalized Mesoporous Silica | Sol-gel routes | Silyl pyrrolidine fragments | Base-catalyzed condensations |

Convergent and Divergent Synthesis of Isoxazole-Pyrrolidine Hybrid Systems

The construction of molecules containing both isoxazole and pyrrolidine moieties can be approached through convergent strategies, where the two pre-functionalized rings are joined, or divergent strategies, where a common intermediate is elaborated into a variety of final products. These approaches allow for the modular assembly of complex molecular architectures.

A straightforward and efficient approach to novel polyhydroxylated pyrrolidines bearing a heterocyclic substituent like isoxazole has been developed. rsc.org This synthetic route utilizes a key five-membered chiral cyclic nitrone as a starting intermediate. rsc.org The core of the strategy involves the stereocontrolled addition of nucleophiles to this cyclic nitrone, which establishes the desired stereochemistry in the resulting 2,3-trans adducts. rsc.orgrsc.org

These adducts are designed to be key intermediates bearing functional groups, such as an alkyne and a nitrile oxide, on the pyrrolidine skeleton. rsc.orgrsc.org The final hybrid systems are then assembled efficiently through a 1,3-dipolar cycloaddition reaction. rsc.org For instance, an alkyne-bearing pyrrolidine can react with a nitrile oxide (or vice versa) to form the isoxazole ring, thus conjugating the two fragments. rsc.org This method has been successfully used to prepare hybrid systems containing a pyrrolidine core linked to one or two isoxazole rings. rsc.org

| Key Intermediate | Key Reaction Steps | Resulting Hybrid |

| Chiral Cyclic Nitrone | 1. Stereocontrolled nucleophilic addition | Polyhydroxylated Pyrrolidine-Isoxazole |

| 2. Installation of alkyne/nitrile oxide | ||

| 3. 1,3-Dipolar cycloaddition |

The creation of more complex, sterically constrained architectures such as bridged and fused pyrrolidine-isoxazole systems requires specialized synthetic strategies. Fused frameworks can be prepared through multi-step sequences that often rely on cycloaddition reactions followed by cyclization. mdpi.com For example, a general approach to fused isoxazole/lactam systems involves an initial 1,3-dipolar cycloaddition to form the isoxazole ring, followed by an intramolecular cyclization, such as a copper-catalyzed Ullmann-type reaction, to construct the fused lactam portion. mdpi.com

Spirocyclic systems, a type of bridged architecture, can be accessed through modular and divergent approaches. nih.gov One such sequence involves a [3+2]-cycloaddition to form an isoxazoline ring, which serves as a precursor to the pyrrolidine. nih.gov This is followed by condensation with a phosphonate (B1237965) ester. The key step is a reductive cleavage of the isoxazoline N-O bond which initiates a Horner–Wadsworth–Emmons cascade, facilitating the spirocyclization to form challenging 1-azaspiro nih.govnih.govnonane frameworks. nih.gov This modularity allows for variation at multiple points in the synthesis, enabling the construction of a diverse library of highly substituted spirocyclic pyrrolidines. nih.gov

Enantiopure pyrrolidine scaffolds serve as valuable building blocks for modifying existing pharmacologically active compounds to enhance their properties. nih.gov Hydroxy-functionalized pyrrolidines, in particular, are considered attractive scaffolds as they can be viewed as sugar analogues where the furanose ring oxygen is replaced by nitrogen. mdpi.com

A notable application of this strategy is the modification of a 3,4-diaryl-isoxazole-based inhibitor of protein kinase CK1. nih.govsigmaaldrich.com In this structure-based drug design approach, the lead isoxazole compound was extended by attaching functionalized, enantiopure pyrrolidine scaffolds. mdpi.com The synthesis of these scaffolds was achieved via a chiral pool route starting from methionine. nih.gov The goal of adding the chiral pyrrolidine moiety was to promote selective binding interactions within the hydrophilic regions of the ATP binding pocket of the target enzyme. mdpi.com While biological evaluation showed significant effects of the scaffolds on activity and selectivity, the absolute configuration of the chiral centers had a limited effect on the inhibitory activity in this specific case. nih.gov

Interestingly, during co-crystallization attempts with the target protein, the modified compounds underwent an unexpected spontaneous Pictet-Spengler cyclization with formaldehyde (B43269) traces, leading to new, highly potent ligands. nih.govnih.gov This finding suggests that chiral pyrrolidine scaffolds have significant potential for the modification of bioactive compounds, sometimes leading to serendipitous discoveries of more potent molecules. nih.gov

Derivatization Strategies for the (E)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole Core

The core structure of this compound offers multiple sites for derivatization, including the pyrrolidine ring, the vinyl linker, and the isoxazole ring. Functionalization of a preformed pyrrolidine ring is a common strategy in medicinal chemistry. nih.gov

The isoxazole ring itself is amenable to various modifications. For instance, the C4 position of the isoxazole ring can be halogenated, such as through iodination using N-iodosuccinimide (NIS) in trifluoroacetic acid, providing a handle for further cross-coupling reactions. mdpi.com A wide array of synthetic methods exists for producing 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles, which could be adapted to modify the substitution pattern of the core structure. nih.gov These methods include one-pot preparations from terminal alkynes and aldehydes or environmentally benign syntheses from β-diketones or chalcone (B49325) derivatives. nih.gov

Divergent strategies can be employed to introduce significant structural diversity. A modular approach starting from isoxazolines (which can be reductively cleaved to pyrrolidines) allows for the incorporation of various substituents on the pyrrolidine backbone and the adjacent carbocycle in spirocyclic systems. nih.gov The variation of reactants such as the alkyne, the phosphonate ester, and the pyrrolidine precursor in these synthetic sequences enables the construction of a broad family of densely functionalized derivatives. nih.gov

| Moiety | Derivatization Strategy | Reagents/Conditions | Potential Outcome |

| Isoxazole Ring | C4-Iodination | NIS, trifluoroacetic acid | Handle for cross-coupling |

| Isoxazole Ring | Substitution Modification | Cyclocondensation of β-dicarbonyls with hydroxylamine | Access to various 3,5-disubstituted analogs |

| Pyrrolidine Ring | N-Functionalization | Alkylation, acylation | Modification of physicochemical properties |

| Core Scaffold | Reductive-HWE Cascade | Sodium naphthalenide | Synthesis of spirocyclic derivatives |

Mechanistic Investigations of Reactions Involving E 5 2 Pyrrolidin 2 Yl Vinyl Isoxazole and Its Precursors

Elucidation of 1,3-Dipolar Cycloaddition Mechanisms (Concerted vs. Stepwise)

The cornerstone of isoxazole (B147169) synthesis is the [3+2] cycloaddition reaction between a 1,3-dipole, typically a nitrile oxide, and a dipolarophile, such as an alkyne or alkene. nih.govresearchgate.net In the synthesis of (E)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole, the vinyl group of a suitable pyrrolidine (B122466) precursor would act as the dipolarophile. The mechanism of this transformation has been a subject of significant investigation, leading to two main proposed pathways: a concerted pericyclic mechanism and a stepwise diradical mechanism. nih.govwikipedia.orgacs.org

The concerted mechanism, proposed by Rolf Huisgen, posits that the 1,3-dipole reacts with the dipolarophile in a single, continuous step through a cyclic, six-electron transition state. wikipedia.org This process is classified as a thermally allowed (π4s + π2s) cycloaddition. wikipedia.org Extensive experimental evidence supports this model. For instance, the rates of these cycloadditions are often largely insensitive to solvent polarity and the electronic nature of substituents on the dipole, which argues against the formation of charge-separated intermediates that would be expected in a stepwise polar pathway. wikipedia.org

The alternative, a stepwise mechanism proposed by Firestone, involves the initial formation of a diradical intermediate, which then undergoes ring closure to form the five-membered heterocycle. wikipedia.orgacs.org However, this pathway has been largely refuted for most common 1,3-dipolar cycloadditions. nih.gov Computational studies, often employing Density Functional Theory (DFT), have addressed the competition between these two pathways. acs.orgnih.gov These studies consistently show that for reactions involving typical dipolarophiles, the concerted pathway is energetically more favorable than the stepwise diradical alternative. acs.orgnih.gov While the stepwise process may be a viable alternative in reactions with highly reactive or antiaromatic dipolarophiles, the concerted Huisgen mechanism is the generally accepted pathway for the synthesis of isoxazoles from standard alkenes and alkynes. acs.orgnih.gov

| Mechanism | Description | Key Characteristics | Supporting Evidence |

| Concerted (Huisgen) | Single transition state where both new sigma bonds are formed simultaneously (though not necessarily at the same rate). wikipedia.org | Pericyclic, (π4s + π2s) thermally allowed process; often asynchronous bond formation. wikipedia.org | Insensitivity of reaction rate to solvent polarity; stereospecificity of the reaction; computational studies showing lower activation energy. wikipedia.orgacs.org |

| Stepwise (Firestone) | Two-step process involving the formation of a diradical intermediate followed by cyclization. acs.org | Non-concerted; involves a high-energy diradical intermediate. | Proposed as an alternative, but generally found to be energetically less favorable than the concerted path for most substrates. acs.orgnih.gov |

Role of Nitrile Oxide Intermediates in Isoxazole Synthesis

Several reliable methods exist for the in situ generation of nitrile oxides:

Dehydration of Primary Nitroalkanes: This is a popular method for constructing fused isoxazole systems. nih.gov Reagents such as phenyl isocyanate in the presence of triethylamine (B128534) are commonly used to effect the dehydration. nih.gov

Oxidation of Aldoximes: Aldoximes can be oxidized to generate nitrile oxides using a variety of oxidizing agents. nanobioletters.comnih.gov Common oxidants include sodium hypochlorite (B82951) (bleach), hypervalent iodine compounds, and Chloramine-T. mdpi.comresearchgate.netmdpi.com

Dehydrohalogenation of Hydroximoyl Halides: This classic method involves treating hydroximoyl chlorides or bromides with a base (either organic or inorganic) to eliminate a hydrogen halide and form the nitrile oxide. nih.govnih.govnih.gov

Once generated, the nitrile oxide intermediate rapidly undergoes the [3+2] cycloaddition with the dipolarophile. In the context of synthesizing the target compound, the vinyl group of a precursor like N-protected-(E)-2-(but-3-en-1-yl)pyrrolidine would react with a nitrile oxide to yield an isoxazoline (B3343090), which could then be oxidized to the isoxazole. Alternatively, reaction with an alkyne-containing pyrrolidine precursor would directly yield the aromatic isoxazole ring. wikipedia.org

| Generation Method | Precursor | Reagents | Byproducts |

| Dehydration | Primary Nitroalkane | Phenyl isocyanate, Triethylamine | Diphenylurea, Water |

| Oxidation | Aldoxime | Sodium Hypochlorite (NaOCl) | Sodium Chloride, Water |

| Dehydrohalogenation | Hydroximoyl Chloride | Triethylamine (Et3N) | Triethylammonium Chloride |

Radical Pathways in Heterocycle Formation

While the dominant mechanism for isoxazole formation via the nitrile oxide route is the pericyclic [3+2] cycloaddition, the possibility of radical pathways in heterocycle synthesis warrants consideration. nih.govwikipedia.org As discussed previously, a stepwise mechanism involving a diradical intermediate has been proposed but is generally considered less favorable than the concerted pathway. acs.orgnih.gov

Computational studies comparing the concerted and stepwise diradical pathways for the reaction of a nitrone (a similar 1,3-dipole) with ethene found the concerted path to be clearly favored. acs.org The stepwise process, while calculated as a viable alternative, was not competitive. acs.orgnih.gov This suggests that for the synthesis of this compound from a standard vinyl precursor, a radical-mediated cycloaddition is unlikely to be the primary mechanism.

However, radical pathways can be involved in other methods of heterocycle formation. For instance, intramolecular cyclizations of radicals onto oxime ethers have been used to synthesize five- and six-membered nitrogen-containing rings. mdpi.com Such pathways are distinct from the classic 1,3-dipolar cycloaddition. It is crucial to distinguish between the mechanism of ring formation and the properties of the final product; while many isoxazole derivatives have been investigated for their radical scavenging (antioxidant) activities, this is a chemical property of the product and does not describe its synthetic mechanism. researchgate.netnih.gov

Nucleophilic Addition Mechanisms

Although the key ring-forming step is a cycloaddition, nucleophilic addition reactions are fundamental to the synthesis of the necessary precursors for this compound. The pyrrolidine ring itself contains a secondary amine, which is a potent nucleophile. nih.gov

Synthesis of Precursors: The vinylpyrrolidine dipolarophile or the precursor to the nitrile oxide is often assembled using nucleophilic addition or substitution reactions. For example, the synthesis of a substituted pyrrolidine might involve the nucleophilic attack of an amine on an electrophilic carbon center. mdpi.com

Aza-Michael Addition: The conjugate addition of an amine to an α,β-unsaturated carbonyl compound (an aza-Michael reaction) is a powerful tool for C-N bond formation and could be employed in building the pyrrolidine framework or modifying a side chain. researchgate.net

Alternative Isoxazole Syntheses: While less common for this substitution pattern, some isoxazole syntheses involve the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. researchgate.netnih.gov These reactions proceed through a sequence of nucleophilic additions (e.g., amine attacking a carbonyl) followed by condensation and cyclization.

The basicity and nucleophilicity of the pyrrolidine nitrogen is a key chemical feature that must be considered throughout any synthetic sequence. nih.gov In many cases, this nitrogen atom is protected (e.g., as a carbamate) to prevent it from interfering with desired reactions, and the protecting group is removed in a later step.

Influence of Thermodynamics on Reaction Stereochemistry and Regioselectivity

The 1,3-dipolar cycloaddition to form isoxazoles is valued for its ability to control the arrangement of substituents in the final product, a property governed by reaction kinetics and thermodynamics. wikipedia.orgeurekaselect.com Two key outcomes are stereochemistry (the 3D arrangement of atoms) and regioselectivity (the orientation of the dipole addition).

For the synthesis of this compound, the "(E)" designation refers to the stereochemistry of the vinyl double bond, which is typically established during the synthesis of the vinylpyrrolidine precursor. The cycloaddition itself is often highly stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. wikipedia.org

Regioselectivity is a major consideration, determining which of the two possible regioisomers is formed. For the reaction of a nitrile oxide (R-CNO) with a monosubstituted vinyl group, addition can lead to either a 5-substituted isoxazoline (as required for the title compound) or a 4-substituted isoxazoline. The outcome is dictated by a combination of steric and electronic factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory. mdpi.commdpi.com

Electronic Effects: FMO theory analyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is controlled by the orbital coefficients on the reacting atoms; the combination that leads to the smallest HOMO-LUMO energy gap and the largest overlap of orbitals with matching coefficients will be favored. mdpi.com

Steric Effects: Steric hindrance between bulky substituents on the dipole and the dipolarophile in the transition state can disfavor one regioisomer. mdpi.comresearchgate.net Generally, the reaction proceeds to minimize steric repulsion, often leading to the formation of 3,5-disubstituted isoxazoles from terminal alkynes or alkenes. mdpi.com

Thermodynamic vs. Kinetic Control: Most 1,3-dipolar cycloadditions are under kinetic control, meaning the product distribution is determined by the relative activation energies of the competing pathways. However, in some cases, reaction temperature can influence the outcome. A reaction run at a higher temperature might allow for the equilibration of an initially formed kinetic product to a more stable thermodynamic product. eurekaselect.com

| Factor | Influence on Reaction Outcome |

| Frontier Orbitals (Electronic) | Controls regioselectivity by favoring the transition state with the strongest HOMO-LUMO interaction. mdpi.com |

| Steric Hindrance | Disfavors transition states where bulky groups are in close proximity, thus influencing regioselectivity. mdpi.comresearchgate.net |

| Reaction Temperature | Can determine whether the reaction is under kinetic (lower temp, faster-forming product) or thermodynamic (higher temp, more stable product) control. eurekaselect.com |

| Catalysts | Metal catalysts (e.g., copper, ruthenium) can be used to control regioselectivity, often overriding the inherent preference of the reactants. beilstein-journals.org |

Conformational and Stereochemical Analysis of E 5 2 Pyrrolidin 2 Yl Vinyl Isoxazole Derivatives

Elucidation of (E)-Configuration in Vinyl Linkages

Detailed research findings indicate that the stereochemistry of the vinyl linkage is commonly established using Nuclear Magnetic Resonance (NMR) spectroscopy. The magnitude of the vicinal coupling constant (³JHH) between the two protons on the double bond is diagnostic of the configuration. For (E)-isomers, this coupling constant is typically in the range of 12–18 Hz, whereas (Z)-isomers exhibit a smaller coupling constant, usually between 6–12 Hz.

Furthermore, stereoselective synthetic methods are often employed to ensure the formation of the desired (E)-isomer. The Wittig reaction, for instance, particularly when using unstabilized or semi-stabilized ylides, is a common strategy that predominantly yields the (E)-alkene. nih.gov Other methods, such as Horner-Wadsworth-Emmons reactions, also offer excellent control over the alkene geometry.

| Configuration | Typical ³JHH Coupling Constant (Hz) | Notes |

|---|---|---|

| (E)- or trans- | 12 - 18 | Larger coupling constant due to the anti-periplanar relationship of the protons. |

| (Z)- or cis- | 6 - 12 | Smaller coupling constant due to the syn-clinal relationship of the protons. |

Diastereoselectivity in Pyrrolidine (B122466) Ring Formation

The synthesis of the pyrrolidine ring often involves the formation of new stereocenters, making diastereoselectivity a key consideration. The relative arrangement of substituents on the pyrrolidine ring can significantly impact the molecule's biological activity.

1,3-dipolar cycloaddition reactions are a powerful and widely used method for constructing five-membered heterocycles like pyrrolidines and isoxazoles. wikipedia.org These reactions are known to be highly stereospecific and diastereoselective. wikipedia.org The diastereoselectivity is often controlled by minimizing steric repulsion in the transition state or by the formation of a thermodynamically more stable, less strained ring system. wikipedia.org For example, in the reaction between a nitrone and a dipolarophile, an exo-selectivity is often achieved to reduce steric hindrance. wikipedia.org

Another advanced strategy involves electrophilic halogen-induced cascade reactions. An N-bromosuccinimide (NBS)-induced cascade involving aziridine (B145994) ring expansion has been shown to produce functionalized pyrrolidines with three stereocenters in a highly diastereoselective manner. scispace.com The high degree of diastereoselectivity suggests that the nucleophilic attack occurs in a stereospecific SN2 fashion. scispace.com The choice of catalyst, solvent, and reactants can be tailored to favor the formation of a specific diastereomer. rsc.org

| Synthetic Method | Key Features | Controlling Factors |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Forms five-membered rings with high stereocontrol. wikipedia.org | Steric hindrance, orbital interactions, formation of fused ring systems. wikipedia.org |

| Aziridine Ring Expansion Cascade | Creates multiple stereocenters with excellent diastereoselectivity. scispace.com | Stereospecific SN2-type nucleophilic attack. scispace.com |

| Asymmetric Aminocatalysis | Utilizes chiral amines (e.g., proline derivatives) to induce enantioselectivity. nih.gov | Formation of chiral enamines or iminium ions. nih.gov |

Analysis of Chiral Centers within the Pyrrolidine Moiety

The pyrrolidine scaffold is a valuable component in drug discovery, in part because it can contain multiple stereogenic centers. nih.gov In the parent compound (E)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole, the carbon atom at position 2 of the pyrrolidine ring is a chiral center. The introduction of further substituents can create additional stereocenters, potentially leading to a large number of stereoisomers. nih.gov

The absolute and relative configurations of these chiral centers are critical, as different enantiomers or diastereomers can have vastly different biological activities and toxicities. nih.gov Enantiomerically pure pyrrolidine derivatives are often synthesized using the chiral pool approach, starting from readily available chiral molecules like L-proline or L-hydroxyproline. nih.govmdpi.com This method introduces a pre-formed, optically pure chiral center into the molecule. mdpi.com

The stereochemistry of the final products is rigorously established using a combination of analytical techniques. High-resolution NMR spectroscopy, particularly using vicinal proton-proton (H-H), proton-phosphorus (H-P), and carbon-phosphorus (C-P) coupling constants, along with Nuclear Overhauser Effect Spectroscopy (NOESY), can elucidate the relative configuration of the stereocenters. mdpi.com Unambiguous determination of the absolute configuration is often achieved through single-crystal X-ray diffraction analysis. nih.gov

| Pyrrolidine Derivative | Position of Chiral Center(s) | Number of Possible Stereoisomers |

|---|---|---|

| Pyrrolidin-2-yl | C2 | 2 |

| 4-Hydroxypyrrolidin-2-yl | C2, C4 | 4 |

| 3,4-Disubstituted-pyrrolidin-2-yl | C2, C3, C4 | 8 |

Conformational Preferences of the Isoxazole (B147169) and Pyrrolidine Rings

The isoxazole ring is an aromatic, five-membered heterocycle and is therefore planar. Its orientation relative to the rest of the molecule is determined by rotation around the single bonds connecting it to the vinyl group.

In contrast, the saturated pyrrolidine ring is non-planar and conformationally flexible. nih.gov It undergoes a low-energy motion called "pseudorotation," allowing it to adopt various puckered conformations. nih.gov The two most common conformations are the envelope (where four atoms are coplanar and the fifth is out of the plane) and the twist (where no four atoms are coplanar). The specific puckering preference is strongly influenced by the nature and position of substituents on the ring. nih.gov For instance, based on the electronegativity of substituents at the C-4 position, the pyrrolidine ring can adopt Cγ-exo and Cγ-endo envelope conformations. nih.gov This conformational locking can be a key strategy in drug design to present functional groups in a specific spatial orientation for optimal interaction with a biological target. nih.gov The vinyl substituent at the C-2 position will also influence the conformational equilibrium of the pyrrolidine ring.

| Ring System | Key Conformational Feature | Influencing Factors |

|---|---|---|

| Isoxazole | Planar | Aromaticity of the ring system. |

| Pyrrolidine | Non-planar (Puckered) | Pseudorotation between envelope and twist forms; steric and electronic effects of substituents. nih.gov |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Investigations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the detailed investigation of molecular electronic structures. In the study of "(E)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole," DFT calculations are instrumental in mapping the electron density distribution, identifying frontier molecular orbitals (HOMO and LUMO), and predicting the molecule's reactivity. ajms.iq

The electronic properties of isoxazole (B147169) derivatives are a key area of theoretical exploration. ajms.iq DFT methods, such as those employing the B3LYP functional with a 6-31G** basis set, can generate a comprehensive picture of the molecule's electronic characteristics. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis, with the HOMO-LUMO energy gap serving as a crucial indicator of chemical reactivity and kinetic stability.

From these orbital energies, a suite of reactivity descriptors can be derived, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative framework for predicting how the molecule will behave in chemical reactions. For instance, regions of high HOMO density are indicative of sites susceptible to electrophilic attack, whereas areas of high LUMO density suggest sites prone to nucleophilic attack. The molecular electrostatic potential (MEP) map, a visual output of DFT calculations, further clarifies these reactive propensities by illustrating the electron-rich and electron-deficient regions of the molecule.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Electronegativity (χ) | 3.85 | eV |

| Chemical Hardness (η) | 2.65 | eV |

| Global Electrophilicity (ω) | 2.80 | eV |

Ab Initio Calculations for Reaction Energetics and Pathways

Ab initio calculations, which are derived from the first principles of quantum mechanics without empirical parameterization, are highly effective for probing the energetics and mechanisms of chemical reactions. For "this compound," these methods can be used to explore its synthetic routes and potential degradation or isomerization pathways.

Ab initio studies can be applied to model the transition states and reaction energy profiles of the synthetic steps leading to the formation of the target compound. nih.gov For example, the energetics of the condensation reaction between a suitable isoxazole precursor and a pyrrolidine (B122466) derivative can be meticulously mapped. By calculating the energies of the reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction's kinetic and thermodynamic feasibility can be achieved.

Moreover, ab initio methods are capable of predicting important thermochemical data, such as the heat of formation and Gibbs free energy. These values are essential for evaluating the thermodynamic stability of "this compound" and for predicting the equilibrium position of reactions in which it may be involved.

Table 2: Hypothetical Ab Initio Calculated Energetics for a Key Synthetic Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.5 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Product | -12.0 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior, allowing for the exploration of conformational landscapes and intermolecular interactions over time. This is particularly valuable for flexible molecules like "this compound."

The presence of several rotatable bonds in "this compound" gives rise to a complex potential energy surface with multiple conformational minima. MD simulations can efficiently sample this conformational space to identify the most stable conformers and the energy barriers that separate them. beilstein-journals.org The pyrrolidine ring, for example, can adopt different puckered forms, and the relative orientation of the vinylisoxazole group can vary. MD simulations can quantify the populations of these different conformations.

Furthermore, MD simulations provide a powerful tool for studying the interactions between the molecule and its environment. By placing the molecule in a simulated solvent environment, such as water, it is possible to analyze the solvation shell and identify specific intermolecular interactions, like hydrogen bonds involving the pyrrolidine N-H group. In the context of drug discovery, MD simulations can be used to model the binding of the compound to a biological target, offering insights into its potential mode of action. researchgate.net

Table 3: Hypothetical Conformational Analysis from MD Simulations

| Dihedral Angle | Most Populated Range (degrees) | Relative Population (%) |

| C(isoxazole)-C=C-C(pyrrolidine) | 170-190 | 75 |

| H-N-C-C | 150-170 | 60 |

Prediction of Spectroscopic Parameters and Structural Features

Computational methods are also adept at predicting spectroscopic parameters, which can be compared with experimental data to validate the structure of a molecule.

DFT and ab initio calculations can provide accurate predictions of nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei, as well as spin-spin coupling constants. mdpi.com These theoretical predictions are invaluable for the assignment of experimental NMR spectra and for confirming the stereochemistry of the molecule, including the (E)-configuration of the double bond.

In a similar vein, the vibrational frequencies and intensities for infrared (IR) and Raman spectroscopy can be computationally determined. These theoretical spectra can greatly assist in the interpretation of experimental data by allowing for the assignment of specific absorption bands to particular vibrational modes within the molecule. This is especially useful for identifying the characteristic vibrations of functional groups, such as the C=C and C=N bonds of the vinylisoxazole moiety and the N-H bond of the pyrrolidine ring.

Table 4: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

| Proton | Predicted (ppm) | Experimental (ppm) |

| Isoxazole-H | 8.2 | 8.1 |

| Vinyl-Hα | 6.8 | 6.7 |

| Vinyl-Hβ | 6.1 | 6.0 |

| Pyrrolidine-Hα | 3.5 | 3.4 |

| Pyrrolidine-NH | 2.5 | 2.4 |

Applications in Advanced Organic Synthesis

Role as Versatile Building Blocks for Complex Heterocyclic Systems

The bifunctional nature of (E)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole, containing both a pyrrolidine (B122466) and an isoxazole (B147169) ring, positions it as a valuable building block for the construction of more elaborate heterocyclic systems. nih.govnih.govlifechemicals.com Isoxazole derivatives are well-regarded in organic synthesis for their ability to serve as precursors to a variety of functional groups and other heterocyclic rings. lifechemicals.comresearchgate.net The isoxazole ring can undergo cleavage under reductive conditions to unmask 1,3-dicarbonyl or γ-amino alcohol functionalities, which can then be utilized in subsequent cyclization reactions to form new ring systems. lifechemicals.com

Furthermore, the vinyl linker presents a site for various addition and cycloaddition reactions. The pyrrolidine moiety, particularly the secondary amine, can be functionalized or can participate in intramolecular reactions. nih.govnih.gov This allows for the fusion of additional rings onto the pyrrolidine core. The combination of these reactive sites enables chemists to use this compound as a starting material to generate a diverse library of complex heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. mdpi.combohrium.com

Development of Scaffolds for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. mdpi.com The pyrrolidine scaffold is particularly advantageous in DOS due to its three-dimensional nature, which allows for the exploration of a wider chemical space compared to flat aromatic systems. nih.govnih.gov

This compound can serve as a key scaffold in DOS strategies. The distinct reactivity of the isoxazole, vinyl, and pyrrolidine components allows for sequential or parallel derivatization. For instance, the pyrrolidine nitrogen can be acylated, alkylated, or used in multicomponent reactions to introduce a wide range of substituents. Simultaneously or subsequently, the vinyl group can be subjected to reactions like Heck coupling, Michael addition, or epoxidation, while the isoxazole ring can be transformed as previously described. This multi-directional approach to functionalization from a single core structure is a hallmark of an effective DOS scaffold, enabling the rapid generation of a library of related but structurally distinct molecules.

| Reactive Site | Potential Transformations | Introduced Diversity |

| Pyrrolidine N-H | Acylation, Alkylation, Reductive Amination | Varied aliphatic and aromatic side chains |

| Vinyl C=C | Heck Coupling, Michael Addition, Cycloaddition | Aryl groups, extended conjugation, new rings |

| Isoxazole Ring | Reductive Ring Opening | 1,3-dicarbonyls, γ-amino alcohols |

Strategies for Constructing Polycyclic and Fused Heterocyclic Frameworks

The construction of polycyclic and fused heterocyclic frameworks is a central goal in synthetic organic chemistry, often leading to compounds with novel biological activities. mdpi.combohrium.com The structure of this compound is pre-disposed to serve as a precursor for such frameworks through intramolecular reactions.

One potential strategy involves an intramolecular cycloaddition reaction. For example, if the pyrrolidine nitrogen is functionalized with a suitable dienophile or dipole, an intramolecular Diels-Alder or 1,3-dipolar cycloaddition could occur with the vinylisoxazole moiety acting as the diene or dipolarophile, respectively. This would lead to the rapid construction of a fused polycyclic system.

Another approach could involve a ring-closing metathesis (RCM) reaction. Functionalization of the pyrrolidine ring with another olefinic tether could enable an RCM reaction with the existing vinyl group, thereby forming a new macrocyclic or fused ring system. Furthermore, intramolecular C-H activation and coupling reactions, catalyzed by transition metals, could forge new bonds between the pyrrolidine and isoxazole rings or with appended aromatic substituents, leading to rigid, polycyclic structures. mdpi.com The strategic application of these and other modern synthetic methodologies can transform this compound into complex, multi-ring systems that would be challenging to access through other synthetic routes.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (E)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed to assemble its molecular framework.

The ¹H NMR spectrum would provide crucial information about the number and connectivity of protons. The protons of the pyrrolidine (B122466) ring would appear in the aliphatic region, typically between 1.5 and 4.0 ppm. The diastereotopic nature of the methylene (B1212753) protons would likely result in complex multiplets. The vinyl protons are expected to resonate in the olefinic region (around 5.0-7.0 ppm), and their coupling constant (J-value) would be indicative of the (E)-stereochemistry, typically in the range of 12-18 Hz. The isoxazole (B147169) ring protons would have characteristic chemical shifts in the aromatic region.

The ¹³C NMR spectrum would reveal the number of unique carbon environments. The carbons of the pyrrolidinyl group would be found in the aliphatic region, while the vinyl and isoxazole carbons would resonate at lower fields. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Two-dimensional NMR techniques are essential for assembling the complete structure. Correlation Spectroscopy (COSY) would establish proton-proton couplings within the pyrrolidinyl and vinyl fragments. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton to its directly attached carbon atom. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations between protons and carbons, allowing for the definitive connection of the pyrrolidinyl, vinyl, and isoxazole moieties.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrrolidine CH | ~3.0 - 3.5 |

| Pyrrolidine CH₂ | ~1.5 - 2.2 |

| Vinyl CH | ~5.5 - 7.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrrolidine CH | ~55 - 65 |

| Pyrrolidine CH₂ | ~25 - 40 |

| Vinyl CH | ~110 - 140 |

X-ray Crystallography for Absolute and Relative Configuration Determination

The pyrrolidine ring contains a stereocenter at the C2 position. X-ray crystallography would unambiguously establish the relative configuration of this stereocenter in relation to other stereocenters if present, and would confirm the (E)-configuration of the vinyl group. Furthermore, if a chiral derivative is prepared or if the compound crystallizes in a chiral space group, anomalous dispersion techniques could be used to determine the absolute configuration of the stereocenter. The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering insights into the molecule's conformation in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₉H₁₂N₂O), the expected exact mass would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) would provide strong evidence for the proposed molecular formula. The fragmentation pattern observed in the mass spectrum could also offer structural information, as the molecule would break apart in a predictable manner upon ionization. For instance, fragmentation of the pyrrolidine ring or cleavage of the vinyl group would produce characteristic fragment ions.

Table 3: Expected HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 165.1022 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. The N-H stretch of the pyrrolidine ring would likely appear as a broad band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic and vinylic protons would be observed just below and above 3000 cm⁻¹, respectively. The C=C stretching of the vinyl group and the C=N stretching of the isoxazole ring would likely appear in the 1600-1680 cm⁻¹ region. The C-O stretching of the isoxazole ring would be expected in the 1000-1300 cm⁻¹ range. The presence of these characteristic bands would provide strong evidence for the key functional groups within the molecule.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Pyrrolidine) | 3300 - 3500 |

| C-H Stretch (sp²) | > 3000 |

| C-H Stretch (sp³) | < 3000 |

| C=C Stretch (Vinyl) | 1620 - 1680 |

| C=N Stretch (Isoxazole) | 1590 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λₘₐₓ) is related to the extent of conjugation in the molecule.

The this compound molecule contains a conjugated system comprising the vinyl group and the isoxazole ring. This conjugation is expected to result in a λₘₐₓ in the UV region. The position of the λₘₐₓ is sensitive to the solvent polarity and the presence of substituents. The electronic transitions would likely be of the π → π* type, characteristic of conjugated systems. libretexts.orgjackwestin.com

Q & A

Q. What are the standard synthetic routes for preparing (E)-5-(2-(Pyrrolidin-2-yl)vinyl)isoxazole derivatives?

A common approach involves base-promoted condensation of pyrrolidine-containing precursors with isoxazole aldehydes. For example, Boc-protected pyrrolidinyl intermediates can undergo cleavage under acidic conditions (e.g., HCl) to yield enantiomerically pure products. Reaction optimization includes refluxing in ethanol or acetic acid with hydrochloric acid, achieving yields >90% after recrystallization . Spectral validation (IR, NMR, MS) is critical: IR confirms ester C=O (~1730 cm⁻¹) and vinyl C=C (~1648 cm⁻¹), while ^1H-NMR identifies isoxazole protons (δ 6.55–6.90 ppm) and trans-vinyl configurations (J ≈ 16 Hz) .

Q. How are this compound derivatives characterized for purity and structure?

Methodologies include:

- TLC and Microanalysis : To monitor reaction progress and purity.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 286 for compound 3g) and fragmentation patterns (e.g., azirine intermediates) confirm molecular weight and stability .

- NMR Spectroscopy : ^13C-NMR distinguishes isoxazole carbons (δC-3 ≈ 160 ppm, δC-5 ≈ 156 ppm) and vinyl carbons (δC-1 ≈ 107 ppm, δC-2 ≈ 136 ppm). Enantiomeric purity is validated via optical rotation ([α]D values, e.g., −21.63 for S-isomers) .

Q. What in vitro assays are used to evaluate the biological activity of these compounds?

- Antimicrobial Screening : Compounds are tested against bacterial/fungal strains via broth dilution or agar diffusion, with MIC (minimum inhibitory concentration) determination .

- Enzyme Inhibition Studies : Glutathione reductase (GR) and glutathione S-transferase (GST) assays measure IC₅₀ values. Derivatives with electron-withdrawing substituents (e.g., 4-chlorophenyl) show enhanced inhibition .

Advanced Research Questions

Q. How does stereochemistry influence the biological and physicochemical properties of these compounds?

The (E)-configuration of the vinyl group is critical for planar molecular geometry, enhancing π-π stacking with biological targets. Enantiomers (e.g., S vs. R) exhibit divergent optical rotations ([α]D ±22°) and may show differential binding to chiral enzyme pockets. For instance, S-isomers could exhibit higher affinity for glutathione-dependent enzymes due to spatial compatibility with active sites .

Q. What computational methods aid in understanding electronic and structural properties?

- Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, electron-deficient isoxazole rings may act as electrophilic centers.

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O, π-stacking) in crystal structures, guiding solubility and stability optimization .

Q. How do structural modifications (e.g., substituents on isoxazole or pyrrolidine) affect enzyme inhibition?

- Electron-Withdrawing Groups (EWGs) : 4-Nitrophenyl or 4-fluorophenyl substituents increase electrophilicity, enhancing GST inhibition (IC₅₀ < 50 µM).

- Hydrophobic Moieties : Longer alkyl chains (e.g., styryl groups) improve membrane permeability, crucial for intracellular targets .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Racemization Risk : Prolonged acidic conditions during Boc cleavage may racemize pyrrolidinyl centers. Mitigation involves shorter reaction times (<2 hours) and low-temperature quenching .

- Purification : Recrystallization from DMF/EtOH (1:1) ensures high enantiomeric excess (ee >98%) but requires precise solvent ratios to avoid yield loss .

Methodological Insights

- Synthesis Optimization : Use APCI-MS for real-time monitoring of intermediates .

- Contradiction Resolution : Conflicting spectral data (e.g., vinyl proton coupling constants) are resolved via 2D NMR (COSY, NOESY) .

- Biological Assay Design : Include positive controls (e.g., ketoconazole for antifungal tests) and enzyme-specific substrates (e.g., CDNB for GST activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.